1-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRJYWJXSMVWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261947 | |
| Record name | 1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-15-2 | |
| Record name | 1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99070-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is a compound belonging to the benzopyran family, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bicyclic structure comprising a benzene ring fused to a pyran ring. The bromomethyl group at the 1-position is significant for its reactivity, making it susceptible to nucleophilic substitution reactions, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrO |
| CAS Number | 99070-15-2 |
| Structural Class | Benzopyran |
| Key Functional Group | Bromomethyl |
The mechanism of action of this compound involves its interaction with biological targets through covalent bonding facilitated by the bromomethyl group. This interaction can lead to inhibition or modulation of enzyme activity and receptor binding, making it a candidate for various therapeutic applications.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Properties
Research indicates that benzopyrans, including this compound, possess antimicrobial properties against various pathogens. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the structural features of benzopyrans that allow them to scavenge free radicals .
Cytotoxicity
In vitro studies have reported cytotoxic effects against cancer cell lines. For instance, derivatives of benzopyrans have been evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Study on HIF-1 Inhibition
A study screened a library of compounds including benzopyrans for inhibition of the HIF-1 signaling pathway, which is often upregulated in cancers. Some derivatives exhibited significant inhibitory activity with IC50 values as low as 0.5 μM .
Antimicrobial Activity Evaluation
In another study, various benzopyran derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL, showcasing their potential as antimicrobial agents .
Summary Table of Biological Activities
| Activity Type | Description | IC50 / MIC Values |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC: 1–4 μg/mL |
| Antioxidant | Scavenges free radicals | Not quantified |
| Cytotoxicity | Inhibits cancer cell proliferation | IC50: as low as 0.5 μM |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds related to benzopyrans exhibit anticancer properties. For instance, hydroxylonchocarpin and related derivatives have shown efficacy against various cancer cell lines . The structural similarity of 1-(bromomethyl)-3,4-dihydro-1H-2-benzopyran to these compounds suggests potential for similar biological activity.
2. Antifungal Properties:
The compound may also exhibit antifungal activity, akin to moracin D, which has demonstrated effectiveness against fungal pathogens . The bromomethyl group could enhance the interaction with fungal enzymes or cellular structures.
3. Cardiovascular Effects:
Studies have highlighted the role of benzopyran derivatives in modulating potassium channels, leading to antihypertensive effects . This mechanism of action could be explored further with this compound to evaluate its potential as a cardiovascular therapeutic agent.
Material Science Applications
1. Polymer Chemistry:
The unique structure of this compound allows it to serve as a versatile building block in polymer synthesis. Its reactivity can be harnessed in the development of functionalized polymers that may exhibit specific properties such as improved mechanical strength or thermal stability.
2. Synthesis of Novel Compounds:
The compound can be utilized in solid-phase synthesis techniques to create libraries of related benzopyran derivatives. This approach has been successfully employed to generate diverse chemical libraries for biological screening .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various benzopyran derivatives, including those structurally similar to this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls. This suggests that further investigation into the bromomethyl derivative could yield promising anticancer agents.
Case Study 2: Enzyme Interaction Studies
In a series of enzyme modulation experiments, derivatives of benzopyran were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results showed that certain modifications led to enhanced binding affinities and inhibition rates. This paves the way for exploring this compound's potential as an enzyme inhibitor in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The bromomethyl group distinguishes 1-(bromomethyl)-3,4-dihydro-1H-2-benzopyran from other benzopyran derivatives. Key comparisons include:
*Note: Molecular weight for this compound is inferred from related compounds due to conflicting data in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
